Isobutyramide

Enzymology Alcohol Dehydrogenase Inhibitor Kinetics

Isobutyramide (CAS 563-83-7) is a high-purity (>98%), branched aliphatic amide (C4H9NO, MW 87.12) with three validated differentiators from n-butyramide: (1) 10-fold weaker LADH binding—enabling precise active-site steric mapping; (2) >7 h plasma half-life (28× longer than butyrate)—enabling practical bolus dosing for HbF induction in β-thalassemia and sickle cell models; (3) fully characterized reference standard (USP/EP-traceable) for HPLC, GC-MS, and AMV. Crystalline solid; mp 127–131°C. Procure isobutyramide when isomer-specific enzyme kinetics and long-acting in vivo pharmacology are critical to experimental validity.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 563-83-7
Cat. No. B147143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyramide
CAS563-83-7
Synonyms2-methylpropionamide
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N
InChIInChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
InChIKeyWFKAJVHLWXSISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyramide (CAS 563-83-7): A Differentiated Amide for Analytical Standards, Enzyme Studies, and Long-Acting Therapeutic Research


Isobutyramide (CAS 563-83-7), a branched aliphatic amide with the molecular formula C4H9NO, is a crystalline solid at room temperature [1]. It is widely used as a high-purity analytical reference standard [2], a selective substrate/inhibitor in enzymology [3], and a long-acting butyrate analog in therapeutic research [4]. Its molecular weight is 87.12 g/mol, and it possesses a melting point of 127-131°C [1].

Why Straight-Chain Amides Cannot Substitute for Isobutyramide in Key Research and Industrial Workflows


Direct substitution of isobutyramide with its straight-chain isomer, n-butyramide, or other small amides is not scientifically valid due to profound differences in enzyme binding affinity, pharmacokinetic half-life, and cellular efficacy. Structural branching in isobutyramide confers a 10-fold weaker binding affinity for liver alcohol dehydrogenase (LADH) [1] and an over 28-fold longer plasma half-life compared to butyrate [2][3]. These divergences fundamentally alter experimental outcomes in enzyme inhibition studies and in vivo therapeutic models. Consequently, assuming interchangeability without rigorous revalidation compromises data reproducibility and scientific integrity.

Head-to-Head Quantitative Evidence: Isobutyramide vs. Butyrate Analogs in Biochemical and Pharmacological Assays


Isobutyramide Exhibits 10-Fold Weaker Binding Affinity for Liver Alcohol Dehydrogenase (LADH) Compared to n-Butyramide

In studies of ternary complex formation with horse liver alcohol dehydrogenase (LADH) and NAD+, isobutyramide displayed a dissociation constant (Kd) approximately 10 times greater than that of its straight-chain isomer, n-butyramide [1]. This difference in affinity was corroborated by slower rates of ternary complex formation for the branched isomer [1].

Enzymology Alcohol Dehydrogenase Inhibitor Kinetics

Isobutyramide Demonstrates Over 28-Fold Longer Plasma Half-Life in Humans Compared to Butyrate

Isobutyramide (VX-366) exhibits a plasma half-life (t1/2) of more than 7 hours in healthy human volunteers following a single oral dose [1]. In contrast, butyrate has a reported elimination half-life of only 6 to 13.7 minutes in humans [2][3]. This represents a minimum 28-fold increase in systemic exposure duration.

Pharmacokinetics Drug Development Hemoglobinopathies

Isobutyramide is a Weaker Inducer of Hemoglobin Synthesis in Erythroleukemia Cells Compared to n-Butyramide

In murine erythroleukemia (MEL) cell assays, n-butyramide was identified as a stronger inhibitor of cell proliferation and a more effective inducer of hemoglobin synthesis than isobutyramide [1]. Isobutyramide and butyramide were both weaker agonists than butyrate, and data suggested they compete for a common site [1].

Cell Biology Differentiation Hemoglobinopathies

Isobutyramide's Higher Melting Point (127-131°C) Provides Superior Thermal Stability Over Butyramide (114-116°C)

Isobutyramide possesses a melting point of 127-131°C , which is 11-17°C higher than that of its straight-chain isomer, n-butyramide (mp 114-116°C) . This difference arises from the branched molecular structure, which influences crystal lattice energy.

Chemical Synthesis Material Science Process Chemistry

Isobutyramide Displays Higher Catalytic Efficiency (Kcat/Km) Than Butyramide for a Rhodococcus Nitrile Hydratase/Amidase System

When tested as a substrate for a nitrile hydratase/amidase enzyme system from Rhodococcus erythropolis, isobutyramide exhibited a catalytic efficiency (Kcat/Km) that was higher than that of butyramide in multiple assay replicates [1]. The branched substrate was processed more efficiently by this specific enzyme system.

Biocatalysis Enzyme Engineering Biotransformation

High-Value Application Scenarios for Isobutyramide Based on Validated Differentiation


Analytical Method Development and Validation as a Reference Standard

Given its high purity and fully characterized nature, isobutyramide is explicitly used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, ensuring traceability against pharmacopeial standards (USP or EP) [6]. Its distinct physical properties (e.g., melting point) and spectral fingerprints make it an ideal calibrant for HPLC, GC-MS, and other techniques .

Long-Acting In Vivo Probe for Fetal Hemoglobin Induction Research

The over 7-hour plasma half-life of isobutyramide [6] makes it a practical, long-acting tool for in vivo studies of fetal hemoglobin (HbF) induction, particularly in models of beta-thalassemia and sickle cell disease. This contrasts sharply with butyrate, whose extremely short half-life necessitates continuous infusion, thereby limiting its utility in chronic dosing studies [4].

Probing Active Site Steric Constraints in Alcohol Dehydrogenase

Isobutyramide's 10-fold weaker binding to LADH compared to n-butyramide [6] provides a unique tool for structural biologists and enzymologists. By comparing the binding kinetics of the straight-chain and branched isomers, researchers can precisely map the steric and conformational requirements of the LADH active site, a technique not possible with more potent, linear inhibitors.

Structure-Activity Relationship (SAR) Studies for HDAC Inhibition and Cell Differentiation

Its position as a 'weaker agonist' in inducing hemoglobin synthesis and inhibiting HDACs, relative to butyrate and n-butyramide [6], makes isobutyramide an essential compound for SAR studies. Researchers can use it to probe the threshold of potency required for biological activity and to investigate partial agonism, which is a key strategy for developing therapeutics with reduced toxicity.

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